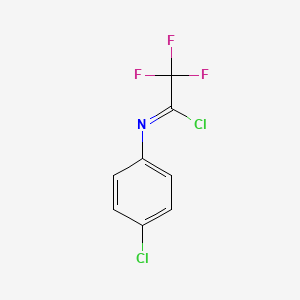

N-(4-Chlorophenyl)trifluoroacetimidoyl chloride, 92%

描述

Synthesis Analysis

Trifluoroacetimidoyl halides, including N-(4-Chlorophenyl)trifluoroacetimidoyl chloride, are considered potent trifluoromethyl synthons used to construct a wide variety of trifluoromethyl-containing compounds and trifluoromethyl-substituted N-heterocycles . The Yuan group developed an Arbuzov-type strategy for the preparation of 1-(N-aryl/alkyl amino)-2,2,2-trifluoroethylphosphonates, which was realized by the reaction of trialkyl phosphite with trifluoroacetimidoyl chlorides followed by subsequent reduction in the presence of sodium cyanoborohydride .Molecular Structure Analysis

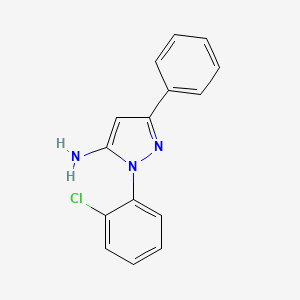

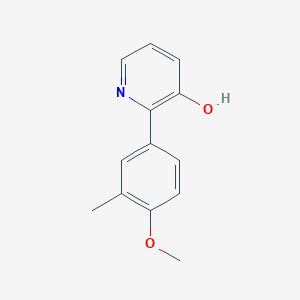

The molecular structure of N-(4-Chlorophenyl)trifluoroacetimidoyl chloride is characterized by a trifluoroacetimidoyl group attached to a 4-chlorophenyl group. This structure allows it to participate in various chemical reactions, contributing to its wide range of applications.Chemical Reactions Analysis

Trifluoroacetimidoyl halides, including N-(4-Chlorophenyl)trifluoroacetimidoyl chloride, have been used in two different reaction modes, namely, coupling and annulation reactions, to construct valuable trifluoromethyl-containing molecules . For example, the synthesis of diverse N-substituted trifluoroacetimidoyl aryl ketones was achieved by 1,3-dimethylimidazolium iodide-catalyzed aroylation of trifluoroacetimidoyl chlorides with aromatic aldehydes .作用机制

Target of Action

Similar compounds, such as n-(4-chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide, have been found to interact with the vascular endothelial growth factor receptor 1 (vegfr1) in humans . VEGFR1 plays a crucial role in angiogenesis, a process that allows the growth of new blood vessels from pre-existing ones, which is essential for the growth and metastasis of cancer cells .

Mode of Action

It’s worth noting that similar compounds often interact with their targets by binding to them, thereby inhibiting their function or modulating their activity . This interaction can lead to changes in the cellular processes controlled by these targets.

Biochemical Pathways

Compounds with similar structures have been found to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that such compounds may affect a wide range of biochemical pathways.

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound, its distribution within the body, its metabolism, and its eventual elimination from the body .

Result of Action

Similar compounds have been found to exhibit a range of biological activities, suggesting that they may have diverse molecular and cellular effects .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of similar compounds .

未来方向

Trifluoroacetimidoyl halides, including N-(4-Chlorophenyl)trifluoroacetimidoyl chloride, have found extensive applications in the fields of organic synthesis, pharmaceuticals, agrochemicals, and materials science . Future research will likely continue to explore their synthetic applications and potentials in the construction of valuable trifluoromethyl-containing molecules .

属性

IUPAC Name |

N-(4-chlorophenyl)-2,2,2-trifluoroethanimidoyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl2F3N/c9-5-1-3-6(4-2-5)14-7(10)8(11,12)13/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAAZIJYCZQYEIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N=C(C(F)(F)F)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl2F3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Chloro-9-morpholino-5H-benzo[a]phenoxazin-5-one](/img/structure/B6285918.png)

![1-[2-Methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]ethanone](/img/structure/B6285926.png)

![4-Bromo-2-{(e)-[(3-methoxyphenyl)imino]methyl}phenol; >90%](/img/structure/B6285939.png)